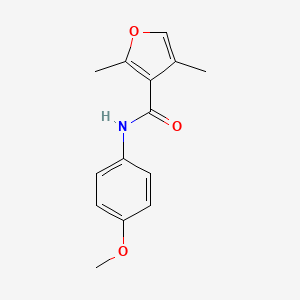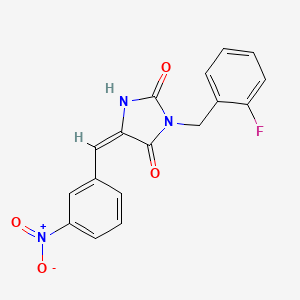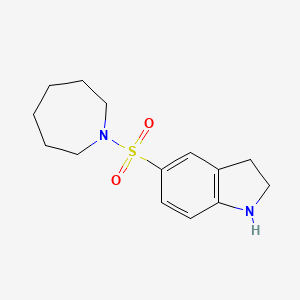
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential applications in cancer treatment.
Wirkmechanismus
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone acts as a competitive inhibitor of the EGFR tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and inhibiting cell proliferation. It has been shown to have a higher affinity for the EGFR than other tyrosine kinase inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone is a potent and selective inhibitor of the EGFR, making it a valuable tool for studying the EGFR signaling pathway. However, its use is limited by its low solubility and poor pharmacokinetic properties, which can affect its efficacy in vivo.
Zukünftige Richtungen
1. Development of new 2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone analogs with improved pharmacokinetic properties and efficacy.
2. Investigation of the potential use of 2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone in combination with immunotherapy for cancer treatment.
3. Evaluation of 2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone in clinical trials for the treatment of various types of cancer.
4. Investigation of the role of EGFR signaling in other diseases, such as Alzheimer's disease and diabetes.
5. Development of new methods for the synthesis and purification of 2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone and its analogs.
Wissenschaftliche Forschungsanwendungen
2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone has been widely used in scientific research to study the EGFR signaling pathway and its role in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-mercapto-3-(4-phenylbutyl)-4(3H)-quinazolinone has also been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer.
Eigenschaften
IUPAC Name |
3-(4-phenylbutyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17-15-11-4-5-12-16(15)19-18(22)20(17)13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYLJVINOPOWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-phenylbutyl)-2-sulfanylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4766094.png)
![(2-{[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4766102.png)
![isopropyl 2-({2-cyano-3-[1-(2-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4766107.png)
![N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4766112.png)
![2-{[(2-chlorobenzyl)thio]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4766117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4766121.png)

![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4766138.png)
![6-benzyl-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4766149.png)



![3-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766184.png)